Phenylsilatrane
Overview
Description
Phenylsilatrane is a convulsant chemical compound that has been used primarily as a rodenticide. It is known for its high toxicity to rodents and has been studied for its effects on the gamma-aminobutyric acid (GABA) receptor in the brain. The compound is characterized by its unique structure, which includes a phenyl group attached to a silatrane framework .
Mechanism of Action
Target of Action
Phenylsilatrane primarily targets the GABA-gated chloride channel in the brain . This channel plays a crucial role in inhibitory neurotransmission, which is essential for maintaining the balance of excitation and inhibition in the brain.
Mode of Action
This compound interacts with its target by inhibiting the 35 S-tert-butylbicyclophosphorothionate (TBPS) binding site of the GABA-gated chloride channel . This inhibition disrupts the normal functioning of the channel, leading to changes in neuronal activity.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in neuronal activity due to its inhibition of the GABA-gated chloride channel . This can lead to convulsant effects, as the normal inhibitory function of GABA neurotransmission is disrupted .
Biochemical Analysis
Biochemical Properties
Phenylsilatrane plays a crucial role in biochemical reactions, particularly in its interaction with the gamma-aminobutyric acid (GABA) receptor. It has been observed to inhibit the 35S-tert-butylbicyclophosphorothionate (TBPS) binding site of the GABA-gated chloride channel in mouse brain membranes . This interaction suggests that this compound acts as a negative allosteric modulator of the GABA receptor, affecting the receptor’s function and altering neuronal signaling.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound’s interaction with the GABA receptor can lead to altered neuronal activity, which may result in convulsions and other neurological effects . Additionally, this compound has been shown to affect wound healing processes in rabbits, indicating its potential impact on cellular repair mechanisms .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly the GABA receptor. By inhibiting the TBPS binding site, this compound disrupts the normal function of the GABA-gated chloride channel, leading to altered neuronal signaling and convulsant effects . This inhibition may also result in changes in gene expression and enzyme activity, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, leading to sustained convulsant effects in animal models . Additionally, the compound’s impact on wound healing processes in rabbits suggests that its effects can persist over several days .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may cause mild convulsant effects, while higher doses can lead to severe toxicity and adverse effects. Studies have shown that this compound and its analogs are highly toxic to mice, with significant convulsant activity observed at various dosage levels . The compound’s impact on wound healing processes in rabbits also varies with dosage, indicating a dose-dependent effect on cellular repair mechanisms .
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity and effects. The compound’s inhibition of the GABA receptor suggests that it may affect metabolic flux and metabolite levels associated with neuronal signaling . Additionally, this compound’s impact on wound healing processes in rabbits indicates potential interactions with enzymes involved in cellular repair and regeneration .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. Its interaction with the GABA receptor suggests that it may be localized to neuronal tissues, where it can exert its convulsant effects . Additionally, this compound’s impact on wound healing processes in rabbits indicates that it may be distributed to sites of cellular repair and regeneration .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound’s interaction with the GABA receptor suggests that it may be localized to the cell membrane, where it can modulate receptor function and neuronal signaling . Additionally, this compound’s impact on wound healing processes in rabbits indicates that it may be localized to specific cellular compartments involved in repair and regeneration .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylsilatrane can be synthesized through the reaction of phenylsilane with triethanolamine. The process involves the formation of a silatrane ring structure, which is facilitated by the presence of a base such as sodium or potassium hydroxide. The reaction typically occurs under reflux conditions, with the temperature maintained around 100°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Phenylsilatrane undergoes various chemical reactions, including oxidation, reduction, and substitution. It is relatively inert under normal conditions but can react with strong oxidizers or reducers under severe conditions .
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can oxidize this compound, leading to the formation of siloxane derivatives.
Reduction: Reducing agents like lithium aluminum hydride can reduce this compound to simpler silane compounds.
Major Products: The major products formed from these reactions include siloxane derivatives, reduced silane compounds, and substituted silatranes, depending on the specific reagents and conditions used .
Scientific Research Applications
Phenylsilatrane has been extensively studied for its applications in various fields:
Comparison with Similar Compounds
Phenylsilatrane is unique due to its silatrane structure, which distinguishes it from other organosilicon compounds. Similar compounds include:
Phenylsilane: Structurally related to this compound but lacks the silatrane ring.
Chlorothis compound: A derivative of this compound with a chlorine substituent, known for its similar toxicological properties.
Arylgermatranes: Compounds with a germanium atom replacing the silicon in the silatrane structure, exhibiting similar biological activities.
This compound’s unique structure and high toxicity make it a valuable compound for research and industrial applications, despite its limited use in direct medical applications.
Properties
IUPAC Name |
1-phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3Si/c1-2-4-12(5-3-1)17-14-9-6-13(7-10-15-17)8-11-16-17/h1-5H,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOIPPSHQCEBDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CO[Si]2(OCCN1CCO2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3Si | |
Record name | PHENYLSILATRANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5122 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062176 | |
Record name | Phenylsilatrane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Phenylsilatrane is a solid. (EPA, 1998), Solid; [CAMEO] | |
Record name | PHENYLSILATRANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5122 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Phenylsilatrane | |
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Mechanism of Action |
4- Ethynyl- and 4-(prop-1-ynyl)phenylsilatranes are moderately potent inhibitors of the (35)S-tert-butylbicyclophosphorothionate or TBPS binding site (GABA-gated chloride channel) of mouse brain membranes. Scatchard analysls indicates non-competitive interaction of 4-ethynylphenylsilatrane with the TBPS binding site. Phenylsilatrane analogs with 4-substituents of H, CH3, Cl, Br, and C CSi(CH3)3 are highly toxic to mice but have little or no activity in the insect and receptor assays. Radioligand binding studies with 4-(3)H-phenylsilatrane failed to reveal a specific binding site in mouse brain. Silatranes with R = H, CH3, CH2Cl,CH, CH2, OCH2CH3, and C6H4-4-CH2CH3 are of little or no activity in the insect and mouse toxicity and TBPS binding site assays as are the trithia and monocyclic analogs of phenylsilatrane. 4-Alkynylphenylsilatranes are new probes to examine the GABA receptor-ionophore complex of insects and mammals. | |
Record name | PHENYLSILATRANE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6334 | |
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CAS No. |
2097-19-0 | |
Record name | PHENYLSILATRANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5122 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-Phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2097-19-0 | |
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Record name | Phenylsilatrane | |
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Record name | 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-phenyl- | |
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Record name | Phenylsilatrane | |
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Record name | 1-phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.603 | |
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Record name | PHENYLSILATRANE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | PHENYLSILATRANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6334 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
207-208 °C | |
Record name | PHENYLSILATRANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6334 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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